Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
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Overview
Description
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is a derivative of Ozanimod, a sphingosine 1-phosphate receptor modulator. Ozanimod is primarily used for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis . This compound is a compound of interest in pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod involves multiple steps, starting from the appropriate indene derivative. The key steps include:
Formation of the oxadiazole ring: This is achieved through the reaction of the indene derivative with appropriate reagents to form the oxadiazole ring.
Introduction of the hydroxyethylamino group: This step involves the reaction of the intermediate with 2-hydroxyethylamine under controlled conditions to introduce the hydroxyethylamino group.
Hydroxylation: The final step involves the hydroxylation of the compound to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The hydroxyethylamino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sphingosine 1-phosphate receptor modulators.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in treating multiple sclerosis and ulcerative colitis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod exerts its effects by modulating sphingosine 1-phosphate receptors, specifically S1P1 and S1P5 . This modulation leads to the sequestration of lymphocytes in peripheral lymphoid organs, preventing them from reaching sites of inflammation . The exact molecular pathways involved are still under investigation, but it is believed that the compound reduces the migration of lymphocytes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for treating multiple sclerosis.
Siponimod: A selective sphingosine 1-phosphate receptor modulator with similar therapeutic applications.
Uniqueness
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other sphingosine 1-phosphate receptor modulators. These modifications can potentially lead to improved efficacy and reduced side effects.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-[3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C21H19N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12,18,25H,7-8H2,1-2H3 |
InChI Key |
KOBRJNRHIIDYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)O)C#N |
Origin of Product |
United States |
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